molecular formula C15H16ClNO4 B7579719 2-[4-[(E)-3-(2-chlorophenyl)prop-2-enoyl]morpholin-2-yl]acetic acid

2-[4-[(E)-3-(2-chlorophenyl)prop-2-enoyl]morpholin-2-yl]acetic acid

Cat. No. B7579719
M. Wt: 309.74 g/mol
InChI Key: WOUPNIJZWTZHGR-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(E)-3-(2-chlorophenyl)prop-2-enoyl]morpholin-2-yl]acetic acid is a synthetic compound that belongs to the family of morpholine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-[4-[(E)-3-(2-chlorophenyl)prop-2-enoyl]morpholin-2-yl]acetic acid is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It may also inhibit the growth of cancer cells by interfering with DNA replication and cell division. The anti-inflammatory and analgesic properties of the compound may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-[(E)-3-(2-chlorophenyl)prop-2-enoyl]morpholin-2-yl]acetic acid can induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. The compound has been shown to be well-tolerated in animal models, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-[(E)-3-(2-chlorophenyl)prop-2-enoyl]morpholin-2-yl]acetic acid is its potent antitumor activity against a variety of cancer cell lines. It also possesses anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. However, one limitation of the compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several potential future directions for the study of 2-[4-[(E)-3-(2-chlorophenyl)prop-2-enoyl]morpholin-2-yl]acetic acid. One direction is to further investigate its mechanism of action and identify the specific molecular targets that it interacts with. Another direction is to explore its potential applications in combination therapy with other anticancer agents. Additionally, the compound could be modified to improve its solubility and bioavailability, which may enhance its efficacy in vivo. Finally, the compound could be tested in clinical trials to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis method of 2-[4-[(E)-3-(2-chlorophenyl)prop-2-enoyl]morpholin-2-yl]acetic acid involves the reaction of 2-morpholinoacetic acid with 2-chlorocinnamaldehyde in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain the final compound. This method has been optimized to produce high yields of the desired product with good purity.

Scientific Research Applications

2-[4-[(E)-3-(2-chlorophenyl)prop-2-enoyl]morpholin-2-yl]acetic acid has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

2-[4-[(E)-3-(2-chlorophenyl)prop-2-enoyl]morpholin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4/c16-13-4-2-1-3-11(13)5-6-14(18)17-7-8-21-12(10-17)9-15(19)20/h1-6,12H,7-10H2,(H,19,20)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUPNIJZWTZHGR-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C=CC2=CC=CC=C2Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(CN1C(=O)/C=C/C2=CC=CC=C2Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(E)-3-(2-chlorophenyl)prop-2-enoyl]morpholin-2-yl]acetic acid

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